molecular formula C13H20N4O B2462067 (1-Cyclopentylpyrazol-3-yl)-piperazin-1-ylmethanone CAS No. 1836302-85-2

(1-Cyclopentylpyrazol-3-yl)-piperazin-1-ylmethanone

Cat. No. B2462067
M. Wt: 248.33
InChI Key: UGPKFAPFPNXICD-UHFFFAOYSA-N
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Description

The compound “(1-Cyclopentylpyrazol-3-yl)-piperazin-1-ylmethanone” is a complex organic molecule. It contains a cyclopentyl group, a pyrazol group, a piperazine group, and a methanone group . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The cyclopentyl group would provide a cyclic structure, the pyrazol group would provide a nitrogen-containing aromatic ring, the piperazine group would provide a secondary cyclic structure with two nitrogen atoms, and the methanone group would provide a carbonyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the pyrazol group could potentially undergo electrophilic substitution reactions, the piperazine group could potentially undergo reactions with acids or bases, and the methanone group could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar groups, and the presence of aromatic rings .

properties

IUPAC Name

(1-cyclopentylpyrazol-3-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(16-9-6-14-7-10-16)12-5-8-17(15-12)11-3-1-2-4-11/h5,8,11,14H,1-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPKFAPFPNXICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)C(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclopentyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone

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